

3-(3,5-Dimethoxybenzyl)cyclohexanone literature review

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Compound of Interest

3-(3,5Dimethoxybenzyl)cyclohexanone

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An In-depth Technical Guide on 3-(3,5-Dimethoxybenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, chemical properties, and putative biological activities. While specific experimental data for this compound is limited, this guide consolidates information on related structures to provide a predictive overview for researchers. Detailed methodologies for a plausible synthetic route, the Stork enamine alkylation, are presented. Furthermore, expected analytical data and a summary of the biological activities of structurally similar compounds are provided to guide future research and development efforts.

Chemical Properties and Synthesis

3-(3,5-Dimethoxybenzyl)cyclohexanone possesses a molecular formula of $C_{15}H_{20}O_3$ and a molecular weight of 248.32 g/mol . Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.

Synthesis



A common and effective method for the α -alkylation of ketones is the Stork enamine synthesis. This method offers a milder alternative to traditional enolate alkylation and can provide better control over mono-alkylation. The synthesis of **3-(3,5-Dimethoxybenzyl)cyclohexanone** can be achieved by reacting the enamine of cyclohexanone with **3,5-dimethoxybenzyl** halide.

Step 1: Formation of the Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine)

- To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq).
- Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
- Add a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture until the theoretical amount of water is collected.
- Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Alkylation of the Enamine

- Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as dioxane or THF.
- Add 3,5-dimethoxybenzyl bromide (1.0 eg) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC).
- The intermediate iminium salt will precipitate from the solution.

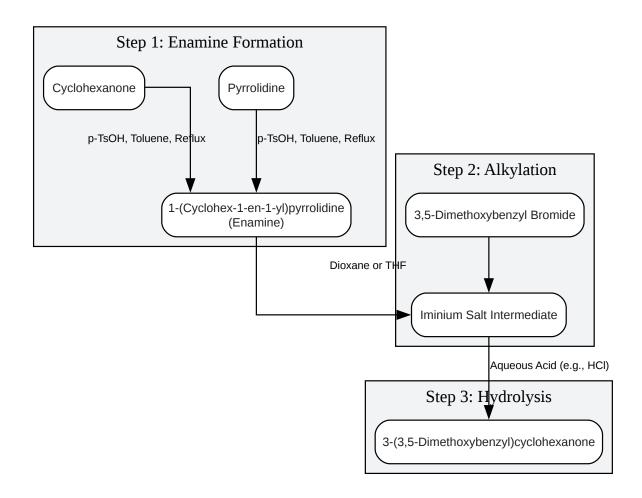
Step 3: Hydrolysis of the Iminium Salt

- To the reaction mixture containing the iminium salt, add an aqueous solution of hydrochloric acid (e.g., 10% HCl) or a mixture of water and acetic acid.
- Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the iminium salt back to the ketone.



- After hydrolysis is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Synthesis Workflow Diagram



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Caption: Stork enamine synthesis workflow for **3-(3,5-Dimethoxybenzyl)cyclohexanone**.

Analytical Data (Predicted)

While specific spectroscopic data for **3-(3,5-Dimethoxybenzyl)cyclohexanone** is not readily available in the literature, a predicted ¹H and ¹³C NMR spectrum can be extrapolated from data for similar structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.4 - 6.3	m	3H	Aromatic protons of the dimethoxybenzyl group
~ 3.75	S	6H	Methoxy protons (- OCH₃)
~ 2.8 - 1.5	m	11H	Cyclohexanone and benzylic protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 211	Carbonyl carbon (C=O)
~ 160	Aromatic carbons attached to methoxy groups
~ 140	Quaternary aromatic carbon
~ 106	Aromatic CH carbons (ortho to methoxy)
~ 98	Aromatic CH carbon (para to methoxy)
~ 55	Methoxy carbons (-OCH₃)
~ 40 - 25	Cyclohexanone and benzylic carbons





Biological Activity (Inferred from Related Compounds)

Direct biological studies on **3-(3,5-Dimethoxybenzyl)cyclohexanone** are not extensively reported. However, the structural motifs present in the molecule, namely the cyclohexanone core and the **3,5-dimethoxybenzyl** group, are found in compounds with known biological activities.

Anticancer Activity

Derivatives of cyclohexanone have been investigated for their anticancer properties. For instance, certain diarylidene cyclohexanone derivatives have shown inhibitory effects on cancer cell lines. The 3,5-dimethoxy substitution pattern is also present in natural and synthetic compounds with demonstrated anticancer effects, such as combretastatin A-4.

Table 3: Anticancer Activity of Related Cyclohexanone Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
2,6-bis(4- chlorobenzylidene)cyc lohexanone	Various	1.5 - 5.0	[1]
Curcumin (contains a diketone moiety)	Various	5 - 50	[2]

Note: This data is for structurally related compounds and is provided for context. The activity of **3-(3,5-Dimethoxybenzyl)cyclohexanone** may differ.

Antifungal Activity

The cyclohexanone scaffold is also a feature in some compounds with antifungal properties. The lipophilic nature of the benzyl group and the hydrogen bonding potential of the ketone oxygen could contribute to interactions with fungal cell membranes or enzymes.

Table 4: Antifungal Activity of Related Compounds



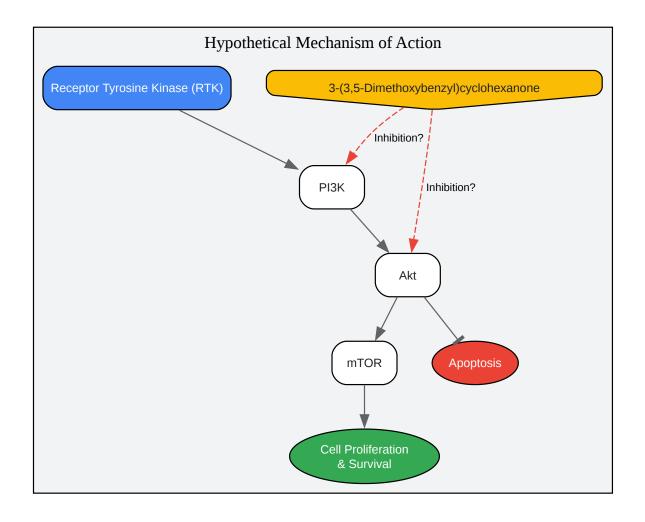
Compound	Fungal Strain	MIC (μg/mL)	Reference
A synthetic cyclohexanone derivative	Candida albicans	16 - 64	[3]
Benzyl bromide derivatives	C. albicans	250 - 1000	[4]

Note: This data is for structurally related compounds and is provided for context. The activity of **3-(3,5-Dimethoxybenzyl)cyclohexanone** may differ.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of structurally similar compounds, it is plausible that **3-**(**3,5-Dimethoxybenzyl)cyclohexanone** could modulate signaling pathways critical for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.





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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by **3-(3,5-Dimethoxybenzyl)cyclohexanone**.

Conclusion

3-(3,5-Dimethoxybenzyl)cyclohexanone is a compound of interest for further investigation in drug discovery. This technical guide has outlined a robust synthetic strategy via the Stork enamine alkylation and provided a predictive profile of its analytical characteristics. While direct biological data is currently lacking, the activities of related compounds suggest potential anticancer and antifungal properties, possibly through the modulation of key cellular signaling pathways. The information compiled herein serves as a valuable resource for researchers



initiating studies on this and structurally related molecules. Further experimental validation of the synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate the therapeutic potential of **3-(3,5-Dimethoxybenzyl)cyclohexanone**.

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